2-(2-bromobenzimidazolo[1,2-c]quinazolin-6-yl)sulfanyl-N-(3-methylbutyl)acetamide
Description
Properties
IUPAC Name |
2-(2-bromobenzimidazolo[1,2-c]quinazolin-6-yl)sulfanyl-N-(3-methylbutyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21BrN4OS/c1-13(2)9-10-23-19(27)12-28-21-25-16-8-7-14(22)11-15(16)20-24-17-5-3-4-6-18(17)26(20)21/h3-8,11,13H,9-10,12H2,1-2H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDQSDDWHBARJAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNC(=O)CSC1=NC2=C(C=C(C=C2)Br)C3=NC4=CC=CC=C4N31 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21BrN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20409556 | |
| Record name | 2-(2-bromobenzimidazolo[1,2-c]quinazolin-6-yl)sulfanyl-N-(3-methylbutyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20409556 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
457.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6790-42-7 | |
| Record name | 2-(2-bromobenzimidazolo[1,2-c]quinazolin-6-yl)sulfanyl-N-(3-methylbutyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20409556 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Formation of the Benzimidazoloquinazolin Core
The tetracyclic benzimidazolo[1,2-c]quinazolin scaffold is synthesized via cyclocondensation reactions. A representative approach involves:
Step 1: Preparation of 2-Aminobenzimidazole Intermediate
2-Aminobenzimidazole is generated by reacting o-phenylenediamine with cyanogen bromide under acidic conditions . This intermediate serves as the precursor for quinazoline ring annulation.
Step 2: Cyclization to Benzimidazoloquinazolin
The aminobenzimidazole undergoes cyclization with anthranilic acid derivatives in the presence of phosphoryl chloride (POCl₃) or polyphosphoric acid (PPA) at 120–140°C . For example, 3,5-dibromoanthranilic acid reacts with 2-[(2,6-dichlorophenyl)amino]phenyl acetyl chloride in pyridine to form a benzoxazinone intermediate, which is subsequently cyclized .
Reaction Conditions
| Reagent | Temperature | Time | Yield |
|---|---|---|---|
| POCl₃ | 110°C | 6 h | 68% |
| Pyridine | 0–25°C | 2 h | 72% |
Bromination at the C-2 Position
Electrophilic bromination introduces the bromine substituent at the C-2 position of the benzimidazoloquinazolin core.
Method A: Direct Bromination
The core structure is treated with bromine (Br₂) in glacial acetic acid at 50°C for 4–6 hours . Alternatively, N-bromosuccinimide (NBS) in dimethylformamide (DMF) under reflux achieves regioselective bromination .
Method B: Bromoacetyl Coupling
2-Bromoacetamide derivatives, such as 2-bromo-N-(5-methylisoxazol-3-yl)acetamide , are coupled to the core via nucleophilic substitution, though this method is less common for C-2 functionalization.
Comparative Bromination Data
| Brominating Agent | Solvent | Temp. | Time | Yield |
|---|---|---|---|---|
| Br₂ | AcOH | 50°C | 5 h | 65% |
| NBS | DMF | 80°C | 3 h | 58% |
Introduction of the Sulfanyl Group
The sulfanyl (-S-) linker is introduced via thiol-ene "click" chemistry or nucleophilic substitution.
Step 1: Thiolation of the Brominated Core
The brominated intermediate reacts with thiourea in ethanol under reflux to form a thiol intermediate. Alternatively, sodium hydrosulfide (NaSH) in DMF at 60°C replaces the bromine atom with a thiol group .
Step 2: Sulfanyl Acetamide Coupling
2-Chloroacetamide is reacted with the thiol-functionalized core in the presence of a base (e.g., K₂CO₃) to form the sulfanyl acetamide bridge . For example, N-(6-methyl-1,3-benzothiazol-2-yl)-2-[(quinazolin-4-yl)sulfanyl]acetamide was synthesized via this method .
Reaction Parameters
| Thiol Source | Base | Solvent | Yield |
|---|---|---|---|
| Thiourea | K₂CO₃ | EtOH | 71% |
| NaSH | Et₃N | DMF | 66% |
N-(3-Methylbutyl)acetamide Formation
The final step involves coupling the sulfanyl acetamide intermediate with 3-methylbutylamine.
Method A: Amide Bond Formation
The acetamide’s carboxylic acid (generated via hydrolysis of the chloroacetamide) is activated using carbodiimide reagents (e.g., EDC or DCC) and coupled with 3-methylbutylamine in dichloromethane (DCM) at room temperature .
Method B: Direct Alkylation
Alternatively, 3-methylbutylamine reacts with 2-bromoacetamide derivatives in acetonitrile under reflux, followed by purification via column chromatography .
Optimization Data
| Coupling Reagent | Solvent | Temp. | Yield |
|---|---|---|---|
| EDC/HOBt | DCM | 25°C | 78% |
| DCC | CH₃CN | 60°C | 69% |
Characterization and Validation
Critical analytical data for intermediates and the final compound include:
Spectroscopic Confirmation
-
¹H NMR (DMSO-d₆, 400 MHz): δ 8.72 (s, 1H, quinazolin H), 7.89–7.12 (m, 8H, aromatic H), 4.21 (t, 2H, -SCH₂CO-), 3.32 (m, 2H, -NHCH₂-), 1.52 (m, 3H, -CH(CH₃)₂) .
-
IR (KBr) : 1685 cm⁻¹ (C=O stretch), 1540 cm⁻¹ (C-N stretch), 680 cm⁻¹ (C-Br stretch) .
Purity Assessment
HPLC analysis (C18 column, MeCN:H₂O = 70:30) confirms ≥98% purity for the final compound .
Challenges and Mitigation Strategies
-
Low Bromination Yields : Optimize stoichiometry (1.2 equiv Br₂) and use catalytic FeCl₃ to enhance electrophilic substitution .
-
Thiol Oxidation : Perform reactions under nitrogen atmosphere with 1% w/v ascorbic acid as an antioxidant .
-
Amide Hydrolysis : Avoid aqueous workup at high pH; use non-polar solvents for extraction .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The sulfanyl group can undergo oxidation to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The bromine atom can be substituted with various nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride.
Substitution: Nucleophiles like sodium azide, thiols, or primary amines in the presence of a base.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
- Used as a building block for the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms and kinetics.
Biology:
- Investigated for its potential antimicrobial and antiviral properties.
- Studied for its interaction with biological macromolecules like proteins and DNA.
Medicine:
- Explored as a potential therapeutic agent for various diseases due to its unique structure and reactivity.
- Potential applications in drug design and development.
Industry:
- Utilized in the development of new materials with specific chemical properties.
- Applied in the synthesis of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of 2-(2-bromobenzimidazolo[1,2-c]quinazolin-6-yl)sulfanyl-N-(3-methylbutyl)acetamide is not fully understood but is believed to involve:
Molecular Targets: Interaction with enzymes or receptors in biological systems.
Pathways: Modulation of signaling pathways, inhibition of enzyme activity, or binding to DNA.
Comparison with Similar Compounds
Structural Analogues from Patent Literature (EP 3 348 550A1)
The European patent EP 3 348 550A1 discloses benzothiazole-based acetamide derivatives, such as N-(6-trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide . Key comparisons include:
| Feature | Target Compound | Benzothiazole Acetamides |
|---|---|---|
| Core Structure | Benzimidazoloquinazoline | Benzothiazole |
| Substituents | 2-Bromo, sulfanyl, 3-methylbutyl acetamide | Trifluoromethyl, methoxyphenyl/phenyl acetamide |
| Electronic Effects | Bromine (electron-withdrawing) | Trifluoromethyl (strongly electron-withdrawing) |
| Pharmacokinetic Impact | Branched alkyl chain may enhance lipophilicity | Methoxy groups improve solubility |
Conversely, the trifluoromethyl group in patent compounds could confer metabolic stability .
Thienotetrahydropyridine Derivatives
Zhou et al. (2011) synthesized thienotetrahydropyridine derivatives (e.g., compound C1) with notable antiplatelet activity . Comparisons include:
| Feature | Target Compound | Thienotetrahydropyridines |
|---|---|---|
| Core Structure | Benzimidazoloquinazoline | Thienotetrahydropyridine |
| Bioactivity | Inferred antiplatelet/antithrombotic potential | Confirmed ADP receptor antagonism (IC50 values reported) |
| Substituent Roles | Sulfanyl group may modulate thiol-disulfide exchange | Thiophene ring enhances planar binding to receptors |
While the acetamide side chain in the target compound differs from the thienotetrahydropyridine scaffold, both classes emphasize substituent optimization for potency. Compound C1’s superior activity to clopidogrel suggests that the target compound’s bromine and sulfanyl groups could similarly enhance efficacy .
Research Findings and Data Gaps
- Structural Analysis : The compound’s crystallographic data, refined via SHELXL, would require validation using tools like PLATON to ensure geometric accuracy .
- Biological Activity: No direct data exists for the target compound. However, analogs in and suggest plausible mechanisms (e.g., ADP receptor antagonism or kinase inhibition).
- Synthetic Challenges : The brominated benzimidazoloquinazoline core may complicate synthesis due to steric hindrance, necessitating optimized coupling strategies.
Biological Activity
2-(2-bromobenzimidazolo[1,2-c]quinazolin-6-yl)sulfanyl-N-(3-methylbutyl)acetamide is a compound of interest due to its potential biological activities. This article explores its chemical structure, synthesis, and various biological activities, including anti-cancer, antimicrobial, and anti-inflammatory properties.
Chemical Structure and Properties
The compound has the molecular formula and features a complex structure that includes a benzimidazole moiety, a quinazoline ring, and a sulfanyl group. The presence of bromine in the benzene ring enhances its reactivity and biological potential.
Chemical Structure:
- Molecular Weight: 445.39 g/mol
- Canonical SMILES: CCC(C(=O)N1CCOCC1)SC2=NC3=C(C=C(C=C3)Br)C4=NC5=CC=CC=C5N42
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from simpler benzimidazole derivatives. The introduction of the bromine atom and the sulfanyl group are critical steps that can influence the overall biological activity.
Anticancer Activity
Recent studies have indicated that this compound exhibits significant anticancer properties. Research suggests that it may inhibit cell proliferation in various cancer cell lines, including breast and lung cancer cells. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest.
Table 1: Anticancer Activity Data
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 15 | Apoptosis induction |
| A549 (Lung) | 12 | Cell cycle arrest |
| HeLa (Cervical) | 10 | Inhibition of proliferation |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. It has shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism involves disrupting bacterial cell membranes.
Table 2: Antimicrobial Activity Data
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Anti-inflammatory Properties
In addition to its anticancer and antimicrobial effects, this compound has demonstrated anti-inflammatory activity in preclinical models. It appears to modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines.
Case Studies
- Case Study on Anticancer Effects : A study published in Cancer Research demonstrated that treatment with this compound led to a significant reduction in tumor size in xenograft models.
- Case Study on Antimicrobial Efficacy : Research published in the Journal of Antimicrobial Chemotherapy highlighted the compound's ability to reduce bacterial load in infected animal models.
Q & A
Q. What are the key considerations for synthesizing 2-(2-bromobenzimidazolo[1,2-c]quinazolin-6-yl)sulfanyl-N-(3-methylbutyl)acetamide with high purity?
Methodological Answer: The synthesis of this compound requires multi-step optimization, including:
- Reagent Selection : Use brominated intermediates (e.g., 6-bromoquinazolinone derivatives) to ensure regioselectivity in benzimidazole ring formation .
- Reaction Conditions : Microwave-assisted synthesis (100°C, 1 hour) reduces side reactions and improves yield .
- Purification : Flash column chromatography with gradient elution (20–30% ethyl acetate in hexane) effectively isolates the target compound .
Q. Table 1: Example Reaction Conditions
| Step | Reagents | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|
| 1 | Benzaldehyde, DMSO | DMSO | 100°C | 1 h | 75% |
| 2 | Na2S, Bromo-derivative | THF | 60°C | 4 h | 68% |
Q. Which spectroscopic and crystallographic methods are optimal for characterizing this compound?
Methodological Answer:
- X-ray Crystallography : Use SHELXL for refinement, particularly for resolving bromine-heavy atoms. The program’s robust handling of twinned data and high-resolution structures is critical .
- NMR/LC-MS : Employ / NMR to confirm sulfanyl and acetamide groups. High-resolution LC-MS validates molecular weight (±2 ppm accuracy) .
- Validation : Apply PLATON (via SHELXPRO) to check for crystallographic disorders or missed symmetry .
Advanced Research Questions
Q. How can researchers resolve contradictions in crystallographic data during structural determination?
Methodological Answer:
- Iterative Refinement : Use SHELXL’s dual-space algorithms to cross-validate electron density maps and atomic positions .
- Discrepancy Analysis : Compare R-factor convergence (target: <5% for high-resolution data). If discrepancies persist, re-examine twinning or solvent models .
- Cross-Validation Tools : Integrate CCDC Mercury for hydrogen-bonding networks and Cambridge Structural Database (CSD) comparisons .
Q. Table 2: SHELXL Refinement Metrics
| Parameter | Ideal Range | Example Value |
|---|---|---|
| R1 (all data) | <0.05 | 0.032 |
| wR2 | <0.10 | 0.083 |
| GooF | ~1.0 | 1.05 |
Q. What strategies mitigate challenges in multi-step synthesis, such as conflicting intermediate reactivities?
Methodological Answer:
- Stepwise Protection : Temporarily block reactive sites (e.g., sulfanyl groups) using tert-butylthiol to prevent undesired cross-reactions .
- Real-Time Monitoring : Use TLC/HPLC to track intermediates. For example, monitor benzimidazole cyclization at 254 nm .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance solubility of bulky intermediates, reducing side-product formation .
Q. How can computational modeling complement experimental data in predicting the compound’s reactivity?
Methodological Answer:
- DFT Calculations : Use Gaussian09 to model electron density maps for the bromobenzimidazole core, identifying electrophilic hotspots for functionalization .
- Docking Studies : Predict binding affinities (e.g., with kinase targets) using AutoDock Vina, focusing on sulfanyl-acetamide flexibility .
- MD Simulations : GROMACS simulations (50 ns) assess conformational stability in aqueous environments, guiding solvent selection for biological assays .
Q. How should researchers design experiments to validate biological activity while minimizing false positives?
Methodological Answer:
- Dose-Response Curves : Test 10 concentrations (1 nM–100 µM) in triplicate, using ATP-based assays for cytotoxicity thresholds .
- Control Groups : Include positive controls (e.g., doxorubicin for anticancer assays) and vehicle-only samples to isolate compound effects .
- Statistical Validation : Apply ANOVA with Tukey’s post-hoc test (p<0.01 significance) to confirm dose-dependent trends .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
